![molecular formula C21H16ClN3O3S2 B2665498 N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886942-71-8](/img/structure/B2665498.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16ClN3O3S2 and its molecular weight is 457.95. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Excretion
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, as part of the broader class of molecules to which it belongs, has been studied for its absorption, distribution, metabolism, and excretion (ADME) profiles in both rats and dogs. These studies have revealed extensive metabolism with major pathways including oxidation followed by phase II glucuronidation or sulfation. An interesting find was the presence of metabolites resulting from an uncommon pyridine ring opening, mainly excreted through feces, indicating a unique metabolic pathway specific to this class of compounds (Yue et al., 2011).
Synthesis of Key Intermediates
The chemical synthesis of related compounds, such as 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, highlights the complex synthetic routes involved in producing benzothiazole derivatives. These synthesis pathways often involve multiple steps, including condensation, methylation, hydrogenolysis, and cyclization, demonstrating the chemical versatility and the potential for creating a wide range of related compounds for various scientific applications (Xiu-lan, 2009).
Cardiac Electrophysiological Activity
Studies on N-substituted-4-(1H-imidazol-1-yl)benzamides, which share structural similarities with this compound, have shown that these compounds exhibit cardiac electrophysiological activity. They have been identified as new selective class III agents, indicating potential applications in cardiac arrhythmia treatment (Morgan et al., 1990).
Antimalarial and Antiviral Activities
Research into sulfonamide derivatives has demonstrated significant antimalarial activity, with certain compounds showing potent in vitro effects against malaria. This suggests that benzothiazole sulfonamides could be explored for their potential antimalarial properties, expanding the scope of their scientific applications (Fahim & Ismael, 2021). Furthermore, the synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have indicated their antiviral activities, presenting another promising area of application for these compounds (Chen et al., 2010).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-30(27,28)16-8-4-6-14(12-16)20(26)25(13-15-7-2-3-11-23-15)21-24-19-17(22)9-5-10-18(19)29-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWPJKLZLQJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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